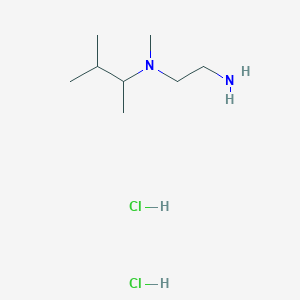
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₂N₂ and a molecular weight of 217.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both amino and alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride typically involves the reaction of 2-aminoethanol with methylamine and 3-methylbutan-2-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including distillation and crystallization, to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and interactions with pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and produce various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine: The base compound without the dihydrochloride salt.
3-Butyn-2-amine, 2-methyl-: A structurally similar compound with different functional groups.
Uniqueness
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride is unique due to its specific combination of amino and alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C8H22Cl2N2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N'-methyl-N'-(3-methylbutan-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-7(2)8(3)10(4)6-5-9;;/h7-8H,5-6,9H2,1-4H3;2*1H |
InChI Key |
POEYTYONIAUWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N(C)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















